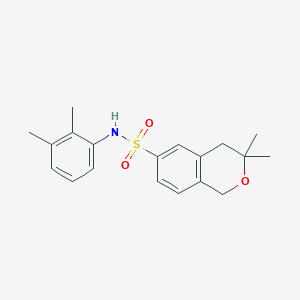

N-(2,3-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide

Übersicht

Beschreibung

N-(2,3-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields of chemistry and pharmacology. Its distinct sulfonamide group and isochromene ring make it an interesting subject for the study of molecular structure, synthesis techniques, and property analysis.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(2,3-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide, often involves reactions with ynamines to form novel S,N-heterocycles, demonstrating the versatility and reactivity of sulfonamide compounds in creating complex molecular structures (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonding, as seen in the structures of related compounds. These hydrogen bonds play a crucial role in stabilizing the molecular conformation and influencing the compound's physical and chemical properties (Siddiqui, Ahmad, Siddiqui, & Parvez, 2008).

Chemical Reactions and Properties

Sulfonamide compounds are involved in a variety of chemical reactions, leading to the formation of diverse structures such as thiadiazoles and oxathiazoles. These reactions demonstrate the chemical versatility of sulfonamides and their potential for generating complex molecules with interesting properties (Tornus, Schaumann, & Adiwidjaja, 1996).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solvatochromism and fluorescence emission, are significantly influenced by their molecular structure. Studies have shown that sulfonamide compounds exhibit large bathochromic shifts in highly polar solvents, indicating strong solvatochromic behavior and potential applications in sensing and imaging technologies (Wong, Poon, Lin, & Wong, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are characterized by their reactivity towards various chemical agents and their ability to form complex structures through reactions such as sulfonamide-sulfonimide tautomerism. This reactivity makes sulfonamide compounds suitable for a wide range of chemical transformations and applications (Branowska, Wysocki, Wolińska, Koc, Stańska, Mirosław, & Karczmarzyk, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Synthesis of Novel Benzenesulfonamide Derivatives : A study by Fahim & Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, including N-(4-acetylphenyl)benzene sulphonamide derivatives. Some synthesized chlorinated compounds showed excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines.

Structural and Morphological Studies

- Investigation of Tautomeric Behavior : Erturk et al. (2016) investigated tautomeric forms of sulfonamide derivatives, which are directly related to their pharmaceutical and biological activities, using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods (Erturk et al., 2016).

Application in Catalysis

- Catalytic Applications in Synthesis : Khazaei et al. (2016) described the use of a novel N-bromo sulfonamide reagent for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, demonstrating the utility of sulfonamide derivatives in catalysis (Khazaei et al., 2016).

Membrane Science

- Development of Poly(arylene ether sulfone)s : Wang et al. (2015) synthesized a series of poly(arylene ether sulfone)s containing multiple quaternary ammonium groups, highlighting the potential use of sulfonamide derivatives in membrane science (Wang et al., 2015).

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Various studies have evaluated sulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes. For instance, Şentürk et al. (2009) investigated the inhibition of human erythrocyte isozymes I and II with a series of antioxidant phenols, including sulfonamide derivatives (Şentürk et al., 2009).

Drug Design and Development

- Benzyl and Sulfonyl Derivatives as Biological Agents : A study by Khan et al. (2019) synthesized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for antibacterial, antifungal, and anthelmintic activity, demonstrating the importance of sulfonamide derivatives in drug development (Khan et al., 2019).

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-3,3-dimethyl-1,4-dihydroisochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-13-6-5-7-18(14(13)2)20-24(21,22)17-9-8-15-12-23-19(3,4)11-16(15)10-17/h5-10,20H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFULLFYMYRJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(COC(C3)(C)C)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-3,3-dimethyl-1,4-dihydroisochromene-6-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)